molecular formula C19H20N2O2 B11480094 1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11480094
M. Wt: 308.4 g/mol
InChI Key: PNTXHAVUNATFCB-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole-2-carboxylic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
  • N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide
  • {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Uniqueness

1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide is unique due to its specific indole scaffold, which imparts distinct biological activities. The presence of the 4-methylphenoxy group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-methyl-N-[2-(4-methylphenoxy)ethyl]indole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)23-12-11-20-19(22)18-13-15-5-3-4-6-17(15)21(18)2/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

PNTXHAVUNATFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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